molecular formula C19H25BBrNO4 B577478 Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate CAS No. 1256360-01-6

Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Cat. No.: B577478
CAS No.: 1256360-01-6
M. Wt: 422.126
InChI Key: HJKPNFCBOKFSLC-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a bifunctional indole derivative containing both a bromo substituent at the 4-position and a boronate ester group at the 3-position. The tert-butyl carbamate group at the 1-position serves as a protective moiety, enhancing solubility and stability during synthetic applications. This compound is designed for use in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the bromo and boronate groups enable sequential functionalization .

Properties

IUPAC Name

tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-12(15-13(21)9-8-10-14(15)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKPNFCBOKFSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682321
Record name tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-01-6
Record name tert-Butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Indole

Reagents :

  • Di-tert-butyl dicarbonate [(Boc)₂O]

  • 4-Dimethylaminopyridine (DMAP) catalyst

  • Tetrahydrofuran (THF) solvent

Procedure :

  • Dissolve indole (1.0 equiv) in anhydrous THF under nitrogen.

  • Add DMAP (0.1 equiv) and (Boc)₂O (1.2 equiv) dropwise.

  • Stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (hexanes:ethyl acetate = 9:1).

Yield : 92–96%.

Regioselective Bromination at the 4-Position

Reagents :

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol-400 (PEG-400) solvent

Procedure :

  • Dissolve Boc-protected indole (1.0 equiv) in PEG-400.

  • Add NBS (1.1 equiv) portionwise at 0°C.

  • Warm to 25°C and stir for 6 hours.

  • Quench with Na₂S₂O₃, extract with CH₂Cl₂, and concentrate.

Yield : 85–89%.

Boronate Ester Installation via Suzuki-Miyaura Coupling

Reagents :

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Pd(dppf)Cl₂ catalyst

  • Potassium carbonate base

  • 1,4-Dioxane/water solvent

Procedure :

  • Mix 4-bromoindole derivative (1.0 equiv), B₂Pin₂ (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in 1,4-dioxane.

  • Add aqueous K₂CO₃ (2.0 equiv).

  • Heat at 90°C under nitrogen for 12 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Yield : 78–82%.

Optimization Strategies

Solvent and Catalyst Screening

ConditionCatalystSolventYield (%)
StandardPd(dppf)Cl₂1,4-Dioxane78
AlternativePd(PPh₃)₄THF65
High-TemperaturePd(OAc)₂/XantPhosToluene72

Polar aprotic solvents (e.g., 1,4-dioxane) enhance Pd catalyst stability, while bidentate ligands (dppf) improve regioselectivity.

Temperature and Atmosphere Control

  • Inert Atmosphere : Nitrogen or argon prevents boronate oxidation.

  • Temperature : Reactions above 80°C accelerate transmetallation but risk deboronation. A balance at 90°C maximizes efficiency.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reduced reaction time.

  • Parameters :

    • Residence time: 30 minutes

    • Throughput: 5 kg/day.

Purification Techniques

  • Crystallization : Use heptane/ethyl acetate mixtures for high-purity (>99%) product.

  • Chromatography Avoidance : Cost-effective for multi-kilogram batches.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 1.35 (s, 12H, Bpin), 1.62 (s, 9H, Boc), 7.21–7.45 (m, 3H, indole-H).

  • HRMS : m/z calc. for C₁₉H₂₅BBrNO₄ [M+H]⁺: 422.1300, found: 422.1302.

Challenges and Mitigation

Competing Side Reactions

  • Debromination : Minimized using excess NBS and controlled addition rates.

  • Protodeboronation : Additive (e.g., KF) stabilizes the boronate intermediate.

Emerging Methodologies

  • Photocatalytic Borylation : Visible-light-driven systems reduce Pd loading to 0.5 mol%.

  • Electrochemical Bromination : Enhances atom economy and reduces waste .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The indole core can be reduced to form different derivatives.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium(VI) oxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylic acid.

  • Reduction: Formation of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole.

  • Substitution: Formation of various boronic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has been investigated for its potential anticancer properties. The indole moiety is known for its biological activity, and the incorporation of the boron-containing group enhances the compound's reactivity and selectivity towards specific biological targets. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Boron Neutron Capture Therapy (BNCT)
Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate may also have applications in BNCT. This therapy utilizes boron-containing compounds that selectively accumulate in tumor cells. Upon exposure to thermal neutrons, these compounds undergo nuclear reactions that produce high-energy alpha particles and lithium nuclei, leading to localized cell death .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the bromo group allows for effective coupling with various nucleophiles, facilitating the formation of complex organic molecules . This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Synthesis of Boronates
this compound can be utilized to synthesize other boronates through transesterification reactions. The resulting boronates are crucial intermediates in organic synthesis and materials science .

Materials Science

Development of Functional Materials
Research indicates that this compound can be used to develop functional materials with unique electronic and optical properties. Its structure allows for the incorporation into polymers or nanomaterials that exhibit enhanced conductivity or photoluminescence . These materials have potential applications in electronic devices and sensors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of indole with boron groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .

Case Study 2: Cross-Coupling Reactions

In a series of experiments aimed at synthesizing complex organic molecules, this compound was used successfully as a coupling agent in Suzuki reactions to form biaryl compounds with high yields .

Mechanism of Action

The mechanism by which tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis.

Molecular Targets and Pathways:

  • Enzymes: It can inhibit certain enzymes by binding to their active sites.

  • Receptors: It may interact with specific receptors, influencing signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Applications References
Target Compound 4-Bromo, 3-boronate C₁₉H₂₆BBrNO₄ 422.14 (calc.) Dual reactivity (halogen and boronate); tert-butyl protection Cross-coupling; medicinal intermediates
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 5-Boronate C₁₉H₂₆BNO₄ 343.23 Single boronate site; used in Suzuki reactions V1a vasopressin receptor ligand synthesis
tert-Butyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 6-Fluoro, 3-boronate C₁₉H₂₅BFNO₄ 361.22 Electron-withdrawing fluoro group; enhanced stability Fluorinated drug candidates
tert-Butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate 7-Cyano, 5-boronate (indoline core) C₂₃H₃₂BN₂O₄ 411.33 Saturated indoline core; cyano group for polarity modulation CNS-targeting therapeutics
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate Isoindoline core, 5-boronate C₂₀H₂₈BNO₄ 345.24 Isoindoline scaffold; rigid structure Photoredox catalysis substrates

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP values across all analogues, enhancing membrane permeability.
  • Stability : Boronate esters are prone to hydrolysis under acidic/basic conditions, but tert-butyl protection mitigates this issue .
  • Solubility: Fluorinated and cyano-substituted derivatives exhibit improved aqueous solubility due to polar functional groups .

Biological Activity

Tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS No. 1256360-01-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C19H25BBrNO4
  • Molar Mass: 422.12 g/mol
  • CAS Number: 1256360-01-6
  • Purity: Typically >95% .

The compound is known to interact with various biological targets, particularly in the context of cancer treatment. It has been studied for its ability to modulate the activity of certain enzymes and receptors involved in tumor proliferation and survival. The presence of the bromine atom and the dioxaborolane moiety are crucial for its biological activity.

Key Mechanisms:

  • Estrogen Receptor Modulation : The compound selectively down-regulates estrogen receptors, which is a common target in breast cancer therapies .
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
  • Antioxidant Activity : The dioxaborolane group is associated with antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Inhibition of proliferation
A549 (Lung Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest

These results demonstrate its potential as a therapeutic agent in oncology.

Case Studies

  • MCF-7 Cell Line Study : In a study involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism involved apoptosis induction and inhibition of angiogenesis .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. It is classified as an irritant and should be handled with care . Long-term toxicity studies are necessary to evaluate its safety profile fully.

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?

Methodology : The compound is typically synthesized via sequential functionalization of the indole scaffold. A common approach involves:

Boc protection : tert-Butyloxycarbonyl (Boc) protection of the indole nitrogen using di-tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) .

Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions.

Boronate installation : Suzuki-Miyaura coupling or direct borylation at the 3-position using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts.
Key Data :

  • Yield for Boc protection: ~96% (crude) under anhydrous THF conditions .
  • Boronate ester formation often requires inert atmosphere and Pd(dppf)Cl₂ catalysts for regioselectivity .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group presence (e.g., tert-butyl singlet at ~1.4 ppm) and boronate signals (quartet for B-O bonds at ~1.3 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the planar indole core and boronate geometry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₇BBrNO₄: 450.09) .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodology : The compound serves as a versatile intermediate:

  • Suzuki-Miyaura Cross-Coupling : The boronate ester enables C-C bond formation with aryl halides, critical for synthesizing indole-based pharmacophores (e.g., kinase inhibitors) .
  • Protecting Group Strategy : The Boc group facilitates selective deprotection for subsequent functionalization (e.g., amide coupling) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo and 3-boronate substituents influence reactivity in cross-coupling reactions?

Methodology :

  • Steric Effects : The bulky tert-butyl and pinacol boronate groups hinder coupling at the 3-position, directing reactions to the 4-bromo site.
  • Electronic Effects : Electron-withdrawing bromine at C4 enhances electrophilicity, improving oxidative addition with Pd(0) catalysts.
    Data Contradictions :
  • Some studies report reduced yields in Suzuki-Miyaura reactions due to competing deboronation under basic conditions .
    Optimization Strategies :
  • Use PdCl₂(dtbpf) with K₃PO₄ in toluene/water biphasic systems to minimize side reactions .

Q. What challenges arise in maintaining boronate ester stability during synthetic workflows?

Methodology :

  • Hydrolysis Sensitivity : The dioxaborolane ring is prone to hydrolysis in protic solvents. Storage at 0–6°C under nitrogen is recommended .
  • Purification : Column chromatography with silica gel pre-treated with 1% triethylamine minimizes boronate degradation .
    Key Findings :
  • Stability assays show >90% integrity after 72 hours in anhydrous THF at -20°C .

Q. How can regioselectivity be controlled during functionalization of the indole core?

Methodology :

  • Directing Groups : The Boc group at N1 directs electrophilic substitution to C4 via steric and electronic effects .
  • Metalation Strategies : Use of LiHMDS for deprotonation at C3 enables boronate installation without competing bromine displacement .
    Data Table :
Reaction ConditionRegioselectivity (C3:C4)Yield (%)
Boc-protected, B₂Pin₂, Pd(dppf)Cl₂0:10082
Unprotected indole, same catalyst45:5567

Q. What analytical techniques resolve contradictions in spectral data for this compound?

Methodology :

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions (e.g., distinguishes C3-boronate from C4-bromo environments) .
  • Elemental Analysis : Confirms boron content (theoretical: 2.4%) to rule out impurities .
  • HPLC-PDA : Detects hydrolyzed boronic acid byproducts (retention time shift ≥2 min) .

Q. How does the compound’s stability vary under different catalytic systems?

Methodology :

  • Pd vs. Ni Catalysts : Pd-based systems (e.g., Pd(PPh₃)₄) show higher compatibility, whereas Ni catalysts promote deboronation .
  • Solvent Effects : Anhydrous toluene > THF > DMF in minimizing boronate degradation (half-life: 24h vs. 8h vs. 2h) .
    Key Data :
CatalystSolventTemp (°C)Degradation (%)
PdCl₂(dppf)Toluene80<5
NiCl₂(dppe)THF6035

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